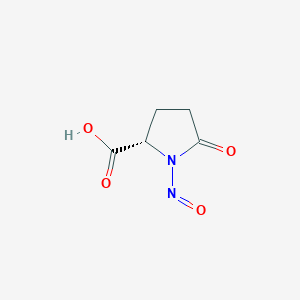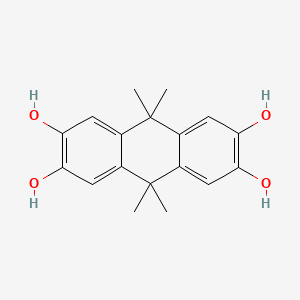
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- is a chemical compound with the molecular formula C18H20O4. It is a derivative of anthracene, characterized by the presence of four hydroxyl groups and four methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- typically involves the hydroxylation of 9,10-dihydro-9,9,10,10-tetramethylanthracene. This process can be achieved through various methods, including catalytic oxidation using reagents such as potassium permanganate or osmium tetroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracene derivatives .
Aplicaciones Científicas De Investigación
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its role as an antioxidant or therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dihydro-9,9,10,10-tetramethylanthracene-2,3,6,7-tetrol
- 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
Uniqueness
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
68527-81-1 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
9,9,10,10-tetramethylanthracene-2,3,6,7-tetrol |
InChI |
InChI=1S/C18H20O4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8,19-22H,1-4H3 |
Clave InChI |
OVYOPMBBXJXHQV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)O)O)(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
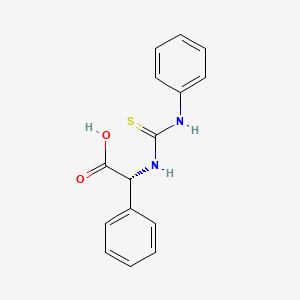
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
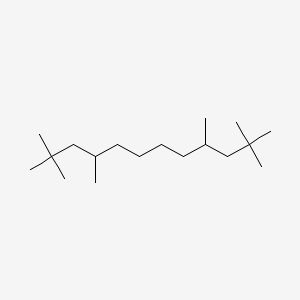
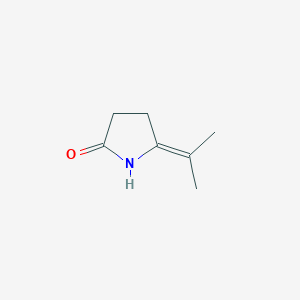

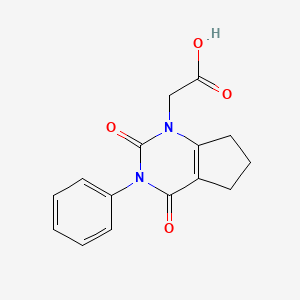
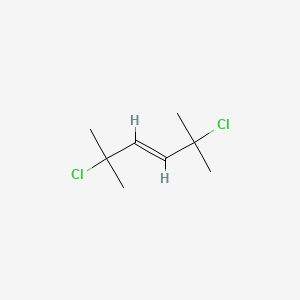
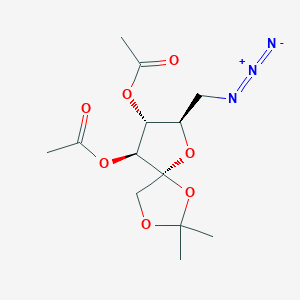
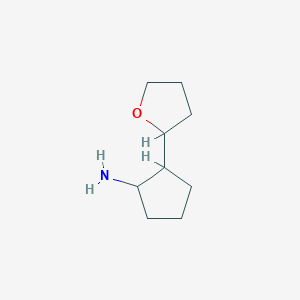
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
